molecular formula C14H10O5 B14895830 4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid

4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid

Cat. No.: B14895830
M. Wt: 258.23 g/mol
InChI Key: XEWYFIXXJRNLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid is an organic compound characterized by the presence of both a hydroxyphenyl group and a benzoic acid moiety. This compound is known for its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in different scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 4-hydroxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carbonyl group can act as an electrophile in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Shares the benzoic acid moiety but lacks the hydroxyphenyl group.

    4-Hydroxybenzoyl chloride: Contains the hydroxyphenyl group but is more reactive due to the presence of the acyl chloride group.

Uniqueness

4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid is unique due to the combination of both hydroxyphenyl and benzoic acid groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications compared to its similar compounds.

Properties

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

4-(4-hydroxybenzoyl)oxybenzoic acid

InChI

InChI=1S/C14H10O5/c15-11-5-1-10(2-6-11)14(18)19-12-7-3-9(4-8-12)13(16)17/h1-8,15H,(H,16,17)

InChI Key

XEWYFIXXJRNLJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.